molecular formula C10H16BrNOS B13289759 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol

4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol

Cat. No.: B13289759
M. Wt: 278.21 g/mol
InChI Key: YKJJLDVIXXPLSH-UHFFFAOYSA-N
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Description

4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C10H16BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts like hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the de-brominated compound.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride
  • 1-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-2-ol
  • 4-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Uniqueness

4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific structure, which combines a thiophene ring with a butanol chain. This structure imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

4-[1-(5-bromothiophen-2-yl)ethylamino]butan-2-ol

InChI

InChI=1S/C10H16BrNOS/c1-7(13)5-6-12-8(2)9-3-4-10(11)14-9/h3-4,7-8,12-13H,5-6H2,1-2H3

InChI Key

YKJJLDVIXXPLSH-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC=C(S1)Br)O

Origin of Product

United States

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